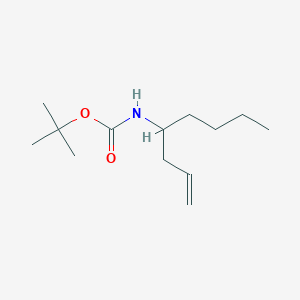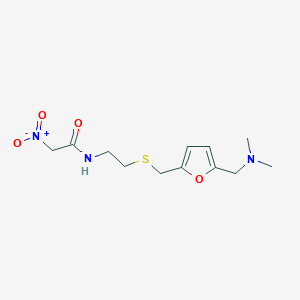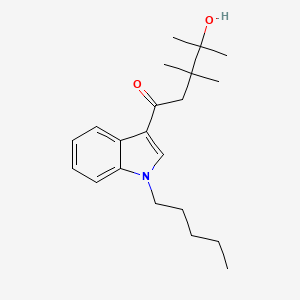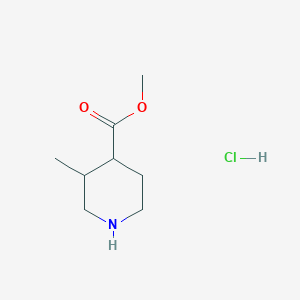
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as DDN, is a chemical compound belonging to the family of naphthalene-1,2-dione derivatives. It is a white crystalline solid with a molecular weight of 202.07 g/mol and a melting point of 156-158°C. DDN is a useful synthetic intermediate for the synthesis of a variety of organic compounds and has been used in a wide range of applications, including drug synthesis, agriculture, and catalysis.
Wissenschaftliche Forschungsanwendungen
DDN has been used extensively in scientific research for a variety of applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, pesticides, and pharmaceuticals. It has also been used as a catalyst in the synthesis of a variety of organic compounds, including amino acids and peptides. In addition, DDN has been used as a fluorescent probe in the study of biological systems, as well as in the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of DDN is not fully understood. It is believed that DDN interacts with the electron-rich aromatic rings of molecules, leading to a decrease in the electron density of the molecules and the formation of a covalent bond between the molecules and DDN. This covalent bond is believed to be responsible for the catalytic activity of DDN.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DDN are not well understood. It is believed to have some anti-inflammatory, anti-oxidant, and anti-fungal activity, but further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DDN in laboratory experiments include its low cost, high reactivity, and high yield. The main limitation of using DDN in laboratory experiments is its potential toxicity. DDN is a potent irritant and can cause skin and eye irritation if handled improperly.
Zukünftige Richtungen
The potential applications of DDN are vast and further research is needed to fully understand its biochemical and physiological effects. Future research should focus on the development of new syntheses methods for DDN, as well as the development of new methods for its use in drug synthesis, agriculture, and catalysis. In addition, further research should be conducted to better understand the mechanism of action of DDN and its potential toxicity. Finally, research should be conducted to explore the potential applications of DDN in the treatment of various diseases and disorders.
Eigenschaften
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPLNFAQDGFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)

![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)




